molecular formula C18H22N2O2 B1350249 1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde CAS No. 640260-00-0

1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde

Cat. No. B1350249
CAS RN: 640260-00-0
M. Wt: 298.4 g/mol
InChI Key: QESLTFDMEKOWMD-UHFFFAOYSA-N
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Description

1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde, also known as DMPE-1-Indole-3-carbaldehyde (DMPE-ICA), is a novel synthetic compound with a variety of potential applications in scientific research. It is a heterocyclic aldehyde with a piperidin-1-yl group attached to the indole ring. DMPE-ICA has been studied for its potential use in drug synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, such as the one you’re interested in, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties . The unique structure of indole derivatives allows them to bind with high affinity to multiple receptors, which can be beneficial in developing new anticancer drugs .

Antimicrobial Activity

The antimicrobial activity of indole derivatives is another area of interest . These compounds have been found to be effective against a variety of bacterial and fungal strains .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . Certain derivatives have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

properties

IUPAC Name

1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-6-5-7-14(2)20(13)18(22)11-19-10-15(12-21)16-8-3-4-9-17(16)19/h3-4,8-10,12-14H,5-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESLTFDMEKOWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395086
Record name 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde

CAS RN

640260-00-0
Record name 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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